molecular formula C13H12N2O2 B2969913 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid CAS No. 306297-93-8

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid

Cat. No. B2969913
CAS RN: 306297-93-8
M. Wt: 228.251
InChI Key: XDACGVOBMUKSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is represented by the formula C13H12N2O2 . This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives .


Physical And Chemical Properties Analysis

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid has a molecular weight of 228.25 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Luminescent Lanthanide Frameworks

A study by Jia et al. (2014) synthesized luminescent lanthanide frameworks using 2-phenylpyrimidine-carboxylate derivatives, demonstrating the ability to tune luminescence properties through different ligand coordination environments. These compounds showed characteristic red or green emission, attributed to Eu3+ and Tb3+, with potential applications in materials science for optical and electronic devices (Jia et al., 2014).

Antimicrobial Agents

Research by Shastri and Post (2019) developed a series of dihydropyrimidine-5-carboxylic acids demonstrating significant to moderate antibacterial activity and promising antifungal activity. This indicates the potential of 4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid derivatives in developing new antimicrobial agents (Shastri & Post, 2019).

Nonlinear Optical Properties

Hussain et al. (2020) studied thiopyrimidine derivatives, including phenyl pyrimidine derivatives, for their nonlinear optical (NLO) properties. Their findings suggest that these compounds have considerable NLO character, recommending them for optoelectronic and high-tech applications, highlighting the significance of 4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid in the development of NLO materials (Hussain et al., 2020).

Sensitized Near-Infrared Emission

Chen et al. (2014) used a pyrimidine derivative as a bridging ligand in IrIII-LnIII bimetallic complexes, achieving sensitized near-infrared emission. This work demonstrates the potential of pyrimidine derivatives in constructing efficient energy transfer systems for applications in sensing and near-infrared emitting devices (Chen et al., 2014).

Anticancer Activity

A study on heterocyclic compounds synthesized from 4-isothiocyanato-4-methylpentan-2-one and substituted o-phenylenediamines, including derivatives of pyrimidine, revealed significant anticancer, anti-inflammatory, and analgesic activities. This underscores the therapeutic potential of pyrimidine derivatives in medical research (Sondhi et al., 2001).

Mechanism of Action

The mechanism of action for 4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid is not specified in the search results. Its applications in various research fields suggest that it may have multiple mechanisms of action depending on the context.

properties

IUPAC Name

4,6-dimethyl-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-8-11(13(16)17)9(2)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDACGVOBMUKSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-phenylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.